molecular formula C23H30Cl2N2O3 B4143286 2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride

2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride

Cat. No.: B4143286
M. Wt: 453.4 g/mol
InChI Key: BGZNCVPDWSLYSH-UHFFFAOYSA-N
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Description

2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenoxy group, and a cyclohexylacetamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 2-chlorobenzylamine, which is then reacted with formaldehyde and 2-methoxyphenol to form the intermediate 2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenol). This intermediate is further reacted with cyclohexylacetyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems can also help in maintaining precise control over reaction conditions, thereby ensuring the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2-(4-{[(2-hydroxybenzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide.

    Reduction: Formation of 2-(4-{[(benzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide.

    Substitution: Formation of 2-(4-{[(2-hydroxybenzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide or 2-(4-{[(2-aminobenzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide.

Scientific Research Applications

2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride involves its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-{[(2-hydroxybenzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide
  • **2-(4-{[(benzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide
  • **2-(4-{[(2-aminobenzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide

Uniqueness

Compared to similar compounds, 2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride is unique due to the presence of the chlorine atom in the benzyl group. This chlorine atom can significantly influence the compound’s reactivity and its interaction with biological targets, potentially enhancing its therapeutic properties.

Properties

IUPAC Name

2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O3.ClH/c1-28-22-13-17(14-25-15-18-7-5-6-10-20(18)24)11-12-21(22)29-16-23(27)26-19-8-3-2-4-9-19;/h5-7,10-13,19,25H,2-4,8-9,14-16H2,1H3,(H,26,27);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZNCVPDWSLYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC(=O)NC3CCCCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride
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2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride
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2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride
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2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride
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2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride
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2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride

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